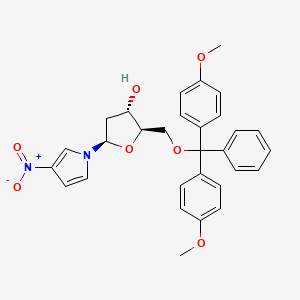

![molecular formula C22H25Mn3N2O8-3 B574890 2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate CAS No. 186299-34-3](/img/structure/B574890.png)

2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

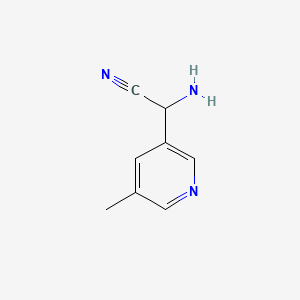

2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate is a synthetic compound known for its superoxide dismutase mimetic activity. It is a structural analog of EUK 8 and EUK 134, but with significantly reduced activity. This compound exhibits both superoxide dismutase and catalase activities, making it a valuable tool in oxidative stress research .

作用機序

Target of Action

EUK 118 is a synthetic superoxide dismutase (SOD) mimetic . Its primary targets are reactive oxygen species (ROS), specifically superoxide radicals . These radicals are by-products of cellular metabolism and can cause oxidative stress, leading to cell damage .

Mode of Action

EUK 118 interacts with its targets by mimicking the action of superoxide dismutase, an enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide . This interaction reduces the concentration of superoxide radicals, thereby mitigating the harmful effects of oxidative stress .

Biochemical Pathways

The action of EUK 118 affects the biochemical pathways involved in oxidative stress. By reducing superoxide radicals, EUK 118 indirectly influences various downstream effects such as the regulation of redox-sensitive signaling pathways and the prevention of oxidative damage to cellular components .

Result of Action

The molecular and cellular effects of EUK 118’s action primarily involve the reduction of oxidative stress. By mimicking superoxide dismutase and reducing superoxide radicals, EUK 118 helps protect cells from oxidative damage . It’s important to note that euk 118 exhibited no protection of human dermal fibroblasts against hydrogen peroxide-induced cell death .

準備方法

Synthetic Routes and Reaction Conditions

2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate is synthesized through a series of chemical reactions involving manganese and salen ligands. The synthesis typically involves the reaction of manganese acetate with a salen ligand in the presence of a base. The reaction conditions often include a solvent such as ethanol or dimethyl sulfoxide, and the reaction is carried out at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard chemical engineering techniques. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

化学反応の分析

Types of Reactions

2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate undergoes several types of chemical reactions, including:

Oxidation: This compound exhibits catalase activity, decomposing hydrogen peroxide into water and oxygen.

Reduction: It can reduce superoxide radicals, mimicking the activity of superoxide dismutase.

Substitution: The compound can undergo ligand exchange reactions, where the salen ligand is replaced by other ligands.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is a common reagent used in oxidation reactions involving this compound.

Reduction: Superoxide radicals are typically generated in situ using reagents like xanthine and xanthine oxidase.

Substitution: Ligand exchange reactions often use various salen ligands and bases in solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

Oxidation: Water and oxygen are the primary products of the catalase activity of this compound.

Reduction: The reduction of superoxide radicals results in the formation of oxygen and hydrogen peroxide.

Substitution: The major products depend on the specific ligands used in the substitution reactions.

科学的研究の応用

2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate has a wide range of scientific research applications, including:

類似化合物との比較

2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate is compared with other similar compounds such as EUK 8 and EUK 134. While all three compounds exhibit superoxide dismutase and catalase activities, this compound has significantly reduced activity compared to EUK 8 and EUK 134 . This reduced activity makes this compound less effective in certain applications but still valuable for specific research purposes.

Similar Compounds

特性

IUPAC Name |

2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6.C2H4O2.3Mn/c1-25-13-7-17(23)15(19(9-13)27-3)11-21-5-6-22-12-16-18(24)8-14(26-2)10-20(16)28-4;1-2(3)4;;;/h7-12,23-24H,5-6H2,1-4H3;1H3,(H,3,4);;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFGPDWFRWXFGZ-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].COC1=CC(=C(C(=C1)OC)C=NCCN=CC2=C(C=C(C=C2OC)OC)[O-])[O-].[Mn].[Mn].[Mn] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25Mn3N2O8-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is EUK 118 and how does it work as a superoxide dismutase (SOD) mimetic?

A1: EUK 118 is a synthetic compound designed to mimic the activity of the antioxidant enzyme superoxide dismutase (SOD). While its specific mechanism of action isn't detailed in the provided research, SOD mimetics generally work by catalytically dismutating superoxide radicals (O2•-) into less reactive molecules like hydrogen peroxide (H2O2), which can then be further detoxified by other cellular enzymes [, ]. This action helps to reduce oxidative stress, a key contributor to endothelial dysfunction.

Q2: Are there any studies investigating the potential use of EUK 118 in cosmetic applications?

A2: Yes, there is research exploring the use of EUK 118 in cosmetic formulations. Patent literature describes cosmetic compositions containing EUK 118, suggesting its potential for influencing skin pigmentation []. This application might stem from the compound's antioxidant properties, which could play a role in protecting the skin from oxidative damage, a contributing factor to skin aging and pigmentation changes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。